alpha-Lactose 1-phosphate barium salt

Descripción general

Descripción

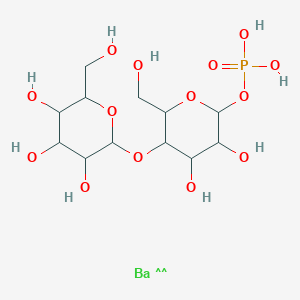

Alpha-Lactose 1-phosphate barium salt is a chemical compound with the molecular formula C12H21O14P·Ba and a molecular weight of 557.59 g/mol . It is a derivative of lactose, a disaccharide sugar composed of glucose and galactose. This compound is often used in biochemical research and has various applications in different scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Lactose 1-phosphate barium salt typically involves the phosphorylation of lactose. This process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine . The reaction is usually conducted under controlled temperature conditions to ensure the selective phosphorylation of the lactose molecule.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale phosphorylation reactions followed by purification steps. The purification process often includes crystallization and filtration to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Alpha-Lactose 1-phosphate barium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The phosphate group in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted phosphates .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHBaOP

- Molecular Weight : 557.59 g/mol

- CAS Number : 103404-65-5

Alpha-lactose 1-phosphate barium salt is a derivative of lactose, where a phosphate group is esterified to the anomeric carbon of lactose. This modification enhances its solubility and reactivity, making it suitable for various applications in research and industry.

Biochemical Research

This compound is utilized in biochemical studies focusing on carbohydrate metabolism and enzyme interactions. It serves as a substrate for various enzymes, including phosphorylases, which catalyze the transfer of phosphate groups in glycosylation reactions.

Case Study: Enzymatic Activity

In a study examining the activity of solabiose phosphorylase (PBOR_28850), α-LPBa was used to assess its phosphorolytic capabilities. The enzyme successfully catalyzed the synthesis of solabiose from lactose and sucrose, demonstrating α-LPBa's role in facilitating enzymatic reactions that produce valuable oligosaccharides .

Food Science

This compound has potential applications in food technology, particularly in dairy products. Its ability to enhance sweetness and improve the nutritional profile of infant formulas makes it a valuable ingredient.

Case Study: Infant Formula Development

Research indicates that incorporating α-LPBa into infant formulas can improve iron absorption and support gut health by modulating microbiota composition. This is particularly beneficial for preterm infants who are at higher risk for infections due to their underdeveloped immune systems . The compound's immunomodulatory properties may help reduce the incidence of gastrointestinal infections in this vulnerable population.

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Benefits |

|---|---|---|

| Biochemical Research | Substrate for phosphorylases | Facilitates synthesis of oligosaccharides |

| Food Science | Enhances sweetness | Improves nutritional value in infant formulas |

| Nutritional Supplementation | Iron binding | Supports iron absorption and gut health |

Mecanismo De Acción

The mechanism of action of alpha-Lactose 1-phosphate barium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic intermediates. These interactions play a crucial role in regulating metabolic pathways and cellular functions .

Comparación Con Compuestos Similares

Alpha-Lactose 1-phosphate barium salt can be compared with other similar compounds, such as:

Beta-Lactose 1-phosphate: This compound differs in the anomeric configuration of the lactose molecule.

Lactose 6-phosphate: The phosphate group is attached to a different position on the lactose molecule.

Glucose 1-phosphate: A similar phosphorylated sugar but derived from glucose instead of lactose.

The uniqueness of this compound lies in its specific structure and the position of the phosphate group, which influences its reactivity and applications in research and industry .

Actividad Biológica

Alpha-Lactose 1-phosphate barium salt is a carbohydrate compound with the molecular formula and a molecular weight of approximately 557.59 g/mol. It is synthesized through the phosphorylation of lactose, where lactose reacts with phosphoric acid in the presence of barium salts. This compound is notable for its stability under various conditions, making it suitable for laboratory applications and biochemical research.

This compound primarily functions as a substrate in enzymatic reactions. It interacts with specific enzymes, such as lactose phosphorylase, facilitating phosphorylation and dephosphorylation processes critical for synthesizing and breaking down glycosylated molecules. These reactions are essential in various biological pathways, including metabolism and cellular signaling.

Role in Metabolism

The phosphate group in alpha-Lactose 1-phosphate enhances its solubility and transport across cell membranes, allowing cells to utilize it effectively. Research indicates that this compound influences metabolic pathways related to energy production and may have implications for gut health by affecting gut microbiota composition.

Prebiotic Effects

Studies have explored the potential prebiotic effects of this compound, suggesting that it may promote the growth of beneficial bacteria in the gut. This could enhance nutrient absorption and overall gut health, making it a compound of interest in nutritional biochemistry.

Comparative Analysis with Similar Compounds

To better understand this compound's unique properties, a comparison with similar carbohydrate phosphates is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Beta-Lactose 1-phosphate | Different anomeric configuration | |

| Alpha-D-Glucose 6-phosphate | Involved in glycolysis | |

| Alpha-D-Mannose 6-phosphate | Similar metabolic pathways | |

| Sucrose 6-phosphate | Disaccharide with different linkage |

This table highlights the distinct structural features that contribute to the biological activities of these compounds.

Enzymatic Interaction Studies

Research has demonstrated that this compound interacts with lactase and other phosphatases, elucidating its role in metabolic pathways. For instance, studies have shown that its presence can significantly enhance enzyme activity under certain conditions, indicating its potential as a biochemical tool for studying lactose metabolism .

Gut Microbiota Influence

A study investigating the effects of alpha-Lactose 1-phosphate on gut microbiota revealed that supplementation could lead to increased populations of beneficial bacteria such as Bifidobacteria. This suggests a potential application in dietary supplements aimed at improving digestive health.

Biocompatibility Assessments

In vitro studies assessing the biocompatibility of this compound found that it supports cell viability and proliferation when used in various formulations. For example, encapsulated cells demonstrated high survival rates over extended periods, indicating its suitability for biomedical applications such as drug delivery systems .

Propiedades

InChI |

InChI=1S/C12H23O14P.Ba/c13-1-3-5(15)6(16)8(18)11(23-3)25-10-4(2-14)24-12(9(19)7(10)17)26-27(20,21)22;/h3-19H,1-2H2,(H2,20,21,22); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDYGKLFAARMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OP(=O)(O)O)CO)O)O)O)O.[Ba] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BaO14P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585211 | |

| Record name | Barium--4-O-hexopyranosyl-1-O-phosphonohexopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-65-5 | |

| Record name | Barium--4-O-hexopyranosyl-1-O-phosphonohexopyranose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Lactose 1-phosphate barium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.